1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide
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Overview
Description
1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine and chlorine substitution on the benzoyl ring, which can significantly influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-(5-bromo-2-chlorobenzoyl)indoline-2-carboxamide, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that can result in various biological effects . The exact nature of these interactions and the resulting changes would depend on the specific structure of the indole derivative and the target it interacts with .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives can affect a wide range of biochemical pathways and their downstream effects .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the effects of this compound at the molecular and cellular level would be diverse and dependent on the specific targets it interacts with.
Biochemical Analysis
Biochemical Properties
They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to have a significant impact on cell biology . They play a crucial role in the treatment of various disorders in the human body, including cancer cells and microbes .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-bromo-2-chlorobenzoic acid.
Formation of Benzoyl Chloride: The 5-bromo-2-chlorobenzoic acid is then converted to its corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Indoline Derivative Formation: The benzoyl chloride is reacted with indoline-2-carboxamide in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production.
Chemical Reactions Analysis
1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzoyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The indoline moiety can be oxidized to form indole derivatives or reduced to form more saturated compounds.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Comparison with Similar Compounds
1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:
5-Bromoindole-2-carboxamide: Lacks the chlorobenzoyl group, which may result in different biological activities.
2-Chloroindole-3-carboxamide: Has a different substitution pattern, which can influence its chemical reactivity and biological properties.
5-Bromo-2-chlorobenzoylindole: Similar structure but lacks the carboxamide group, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
1-(5-bromo-2-chlorobenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O2/c17-10-5-6-12(18)11(8-10)16(22)20-13-4-2-1-3-9(13)7-14(20)15(19)21/h1-6,8,14H,7H2,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMYCZBBLUAOJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)Br)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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